molecular formula C10H22Cl2N2O B1434400 1-(Morpholinomethyl)cyclopentanamine dihydrochloride CAS No. 1422344-47-5

1-(Morpholinomethyl)cyclopentanamine dihydrochloride

Cat. No. B1434400
CAS RN: 1422344-47-5
M. Wt: 257.2 g/mol
InChI Key: ZAPNDNHTYPCOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholinomethyl)cyclopentanamine dihydrochloride, also known as MEMCPA, is a chemical compound that has been widely used in scientific research. It is a cyclic amine that contains a morpholine ring, which makes it a versatile compound for various applications.

Scientific Research Applications

Synthesis and Characterization of Morpholine Derivatives

Researchers have developed various synthetic routes to morpholine derivatives, demonstrating the versatility of morpholine in organic synthesis. For instance, D’hooghe et al. (2006) reported a novel synthesis method for cis-3,5-disubstituted morpholine derivatives, showcasing the electrophile-induced ring closure and nucleophilic displacement reactions as key steps (D’hooghe et al., 2006). Zhang et al. (2016) presented a general and cost-effective synthesis of 1-heteroarylsubstituted cycloalkylamines, highlighting their broad applications in organic and medicinal chemistry, including the synthesis of morpholine analogues (Zhang et al., 2016).

Application in Medicinal Chemistry

Morpholine derivatives have found applications in medicinal chemistry, particularly as building blocks for drug development. For example, Harrison et al. (2001) described the synthesis of a water-soluble neurokinin-1 receptor antagonist, highlighting the role of morpholine in enhancing the solubility and oral activity of pharmaceutical compounds (Harrison et al., 2001). Furthermore, Vohtancev et al. (2018) explored the synthesis of 5-iodo derivatives of pyrimidine morpholino nucleosides, underscoring their potential in antisense therapy and as substrates for various polymerases (Vohtancev et al., 2018).

properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12;;/h1-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNDNHTYPCOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholinomethyl)cyclopentanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Morpholinomethyl)cyclopentanamine dihydrochloride
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1-(Morpholinomethyl)cyclopentanamine dihydrochloride
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1-(Morpholinomethyl)cyclopentanamine dihydrochloride
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1-(Morpholinomethyl)cyclopentanamine dihydrochloride
Reactant of Route 5
1-(Morpholinomethyl)cyclopentanamine dihydrochloride
Reactant of Route 6
1-(Morpholinomethyl)cyclopentanamine dihydrochloride

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